D-Glucose-1,6-13C2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,6-13C2)hexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGUPFRVQAUEE-OFAMVBKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([C@H]([C@H]([C@@H]([C@H]([13CH]=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745906 | |

| Record name | D-(1,6-~13~C_2_)Glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287100-67-8 | |

| Record name | D-(1,6-~13~C_2_)Glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to D-Glucose-1,6-¹³C₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of D-Glucose-1,6-¹³C₂, a stable isotope-labeled monosaccharide crucial for metabolic research and drug development.

Chemical Structure and Properties

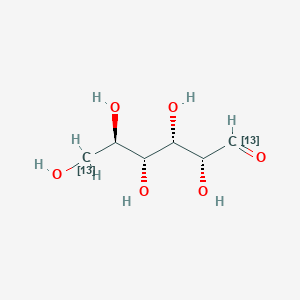

D-Glucose-1,6-¹³C₂ is an isotopologue of D-glucose in which the carbon atoms at the C1 and C6 positions are replaced with the heavy isotope ¹³C. This specific labeling pattern makes it an invaluable tracer for elucidating metabolic pathways.

Chemical Structure:

The chemical structure of D-Glucose-1,6-¹³C₂ is identical to that of D-glucose, with the exception of the isotopic enrichment at the first and sixth carbon positions. In aqueous solution, it exists as an equilibrium mixture of α- and β-pyranose anomers, and to a lesser extent, furanose and open-chain forms.

Physical and Chemical Properties:

A summary of the key quantitative data for D-Glucose-1,6-¹³C₂ is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Chemical Formula | ¹³C₂C₄H₁₂O₆ | [1] |

| Molecular Weight | 182.14 g/mol | [1] |

| CAS Number | 287100-67-8 | [1] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 150-152 °C | [1] |

| Optical Activity ([α]²⁵/D) | +52.0° (c = 2 in H₂O with trace NH₄OH) | |

| Isotopic Purity | ≥99 atom % ¹³C | |

| Chemical Purity | ≥99% (CP) | |

| Solubility | Soluble in water. | |

| Storage | Room temperature |

Synthesis

Spectroscopic Data

Detailed ¹³C-NMR and mass spectra for D-Glucose-1,6-¹³C₂ are not widely published. However, the analysis of other ¹³C-labeled glucose isotopomers can provide valuable insights.

¹³C-NMR Spectroscopy:

The ¹³C-NMR spectrum of D-Glucose-1,6-¹³C₂ would be expected to show signals corresponding to the six carbon atoms. The chemical shifts of the ¹³C-enriched C1 and C6 carbons would be readily identifiable. For comparison, the characteristic chemical shifts for the C1 and C6 carbons in unlabeled glucose are approximately 93.6 ppm (α-anomer) and 97.4 ppm (β-anomer) for C1, and around 62.1-62.3 ppm for C6 in D₂O. The presence of the ¹³C label can cause small isotope shifts on neighboring ¹H chemical shifts.

Mass Spectrometry:

The mass spectrum of D-Glucose-1,6-¹³C₂ will exhibit a molecular ion peak at m/z 182.14. The fragmentation pattern under electron ionization (EI) or other ionization techniques would be similar to that of unlabeled glucose, but with mass shifts in the fragments containing the ¹³C labels. The fragmentation of glucose is complex, yielding numerous fragment ions. Derivatization techniques, such as conversion to methylglucosamine, can be employed to induce specific fragmentation patterns and facilitate the differentiation of positional isomers by tandem mass spectrometry.

Applications in Metabolic Research

D-Glucose-1,6-¹³C₂ is a powerful tool for metabolic flux analysis (MFA), a technique used to quantify the rates (fluxes) of metabolic pathways in living cells. By tracing the journey of the ¹³C atoms through various metabolic reactions, researchers can gain a detailed understanding of cellular metabolism.

Key Applications:

-

Elucidating Central Carbon Metabolism: Tracing the ¹³C labels from D-Glucose-1,6-¹³C₂ through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle provides quantitative data on the activity of these core pathways.

-

Studying Disease Metabolism: MFA with ¹³C-labeled glucose is widely used to investigate metabolic reprogramming in diseases such as cancer, diabetes, and neurodegenerative disorders.

-

Drug Discovery and Development: Understanding how a drug candidate affects cellular metabolism is crucial. D-Glucose-1,6-¹³C₂ can be used to assess the on-target and off-target metabolic effects of new therapeutic agents.

-

Bioprocess Optimization: In biotechnology, MFA helps in optimizing the production of desired metabolites or proteins by identifying metabolic bottlenecks and engineering more efficient cellular factories.

The specific labeling at C1 and C6 is particularly useful for dissecting the relative contributions of glycolysis and the pentose phosphate pathway. The C1 carbon is lost as ¹³CO₂ in the oxidative phase of the PPP, while the C6 carbon is retained.

Experimental Protocols

The following sections outline a generalized workflow for a cellular metabolic flux analysis experiment using D-Glucose-1,6-¹³C₂.

Experimental Workflow

Caption: A generalized workflow for a cellular metabolic flux analysis experiment using ¹³C-labeled glucose.

Detailed Methodologies

1. Cell Culture and Labeling:

-

Cell Seeding and Growth: Culture cells of interest under standard conditions to the desired confluency or cell density.

-

Media Switch: Replace the standard culture medium with a medium containing D-Glucose-1,6-¹³C₂ as the sole glucose source. The concentration of the labeled glucose should be similar to that of the unlabeled glucose in the standard medium.

-

Incubation: Incubate the cells in the labeling medium for a sufficient period to achieve isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes constant. This duration needs to be determined empirically for each cell type and experimental condition but is often in the range of several hours to a full cell doubling time.

2. Sample Preparation for GC-MS Analysis:

-

Quenching Metabolism: To halt all enzymatic reactions and preserve the in vivo metabolic state, rapidly quench the cells. A common method is to aspirate the medium and add a cold quenching solution, such as 80% methanol pre-chilled to -80°C.

-

Metabolite Extraction: Scrape the cells in the cold quenching solution and transfer to a tube. The extraction is typically performed using a two-phase liquid-liquid extraction with a mixture of methanol, chloroform, and water to separate polar metabolites (including glucose and its derivatives) from non-polar lipids.

-

Derivatization: For GC-MS analysis, polar metabolites need to be chemically derivatized to increase their volatility. A common two-step derivatization involves methoximation followed by silylation.

Signaling Pathway Tracing with D-Glucose-1,6-¹³C₂

The diagram below illustrates how the ¹³C labels from D-Glucose-1,6-¹³C₂ are traced through the central carbon metabolic pathways.

Caption: Tracing of ¹³C atoms from D-Glucose-1,6-¹³C₂ through central carbon metabolism.

Data Analysis and Interpretation

The raw data from the mass spectrometer consists of mass spectra for various metabolites. The key information to be extracted is the Mass Isotopomer Distribution (MID) for each metabolite. The MID describes the fractional abundance of all isotopologues of a metabolite (e.g., M+0, M+1, M+2, etc., where M is the mass of the unlabeled metabolite).

The experimentally determined MIDs are then used as input for computational models of cellular metabolism. These models, based on known biochemical reaction networks, are used to calculate the intracellular metabolic fluxes that best reproduce the experimental labeling data.

Conclusion

D-Glucose-1,6-¹³C₂ is an indispensable tool for researchers and scientists in the fields of metabolic research and drug development. Its specific labeling pattern allows for the detailed and quantitative analysis of central carbon metabolism. While the synthesis of this and other specifically labeled monosaccharides is complex, its commercial availability has enabled significant advances in our understanding of cellular physiology in health and disease. The methodologies outlined in this guide provide a framework for the effective use of D-Glucose-1,6-¹³C₂ in metabolic flux analysis studies.

References

An In-depth Technical Guide to the Synthesis and Purification of D-Glucose-1,6-¹³C₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of D-Glucose-1,6-¹³C₂, a crucial isotopically labeled monosaccharide for metabolic research and drug development. The strategic placement of ¹³C labels at the C1 and C6 positions allows for the detailed tracing of glucose metabolism through various pathways, including glycolysis and the pentose phosphate pathway, using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This document outlines a plausible synthetic route, detailed purification protocols, and methods for analytical characterization.

Synthesis of D-Glucose-1,6-¹³C₂

A feasible and efficient method for the synthesis of D-Glucose-1,6-¹³C₂ involves a multi-step chemical process commencing with a readily available starting material, such as D-arabinose, and incorporating the ¹³C labels at specific positions. The core of the synthesis is an adaptation of the Kiliani-Fischer cyanohydrin synthesis, which extends the carbon chain of an aldose.

A proposed synthetic pathway is outlined below:

Caption: Proposed synthetic pathway for D-Glucose-1,6-¹³C₂.

Experimental Protocol: Modified Kiliani-Fischer Synthesis

This protocol is adapted from established methods for synthesizing ¹⁴C-labeled glucose and can be applied for the introduction of the ¹³C label at the C1 position.

-

Cyanohydrin Formation:

-

Dissolve D-arabinose in water.

-

Add a solution of potassium cyanide (K¹³CN) to the D-arabinose solution. The use of K¹³CN is critical as it introduces the first isotopic label at the C1 position.

-

To favor the formation of the gluconic nitrile over the mannonic nitrile, the reaction should be carried out in the presence of sodium carbonate.[1]

-

Maintain the reaction at a controlled temperature (e.g., 25°C) and monitor its progress.

-

-

Hydrolysis to Aldonic Acids:

-

The resulting cyanohydrin mixture is hydrolyzed to the corresponding aldonic acids. This can be achieved by heating the reaction mixture.[1]

-

The hydrolysis converts the nitrile groups into carboxylic acid groups, yielding a mixture of D-gluconic acid-1-¹³C and D-mannonic acid-1-¹³C.

-

-

Separation of Epimers and Lactonization:

-

The separation of the D-gluconic acid from the D-mannonic acid is a critical step. This can be achieved by fractional crystallization of their salts (e.g., calcium or barium salts) or through chromatographic techniques such as anion-exchange chromatography.

-

The purified D-gluconic acid-1-¹³C is then converted to its γ-lactone by treatment with a strong acid catalyst and heat.

-

-

Reduction to D-Glucose-1-¹³C:

-

The D-glucono-γ-lactone-1-¹³C is reduced to D-glucose-1-¹³C. A common method for this reduction is the use of sodium amalgam (Na/Hg) in a slightly acidic aqueous solution.[1]

-

A subsequent series of reactions would be required to introduce the second ¹³C label at the C6 position. This would likely involve selective protection of the other hydroxyl groups, oxidation of the C6 hydroxyl to an aldehyde, followed by a Wittig reaction with a ¹³C-labeled phosphonium ylide (e.g., from ¹³CH₃I), and subsequent deprotection steps. The complexity and potential for low yields in this multi-step process highlight the challenges in producing doubly labeled glucose.

Purification of D-Glucose-1,6-¹³C₂

Achieving high chemical and isotopic purity is paramount for the use of D-Glucose-1,6-¹³C₂ in sensitive analytical applications. A combination of chromatographic and crystallization techniques is typically employed.

Experimental Workflow for Purification

Caption: General workflow for the purification of D-Glucose-1,6-¹³C₂.

Detailed Purification Protocols

Anion-Exchange Chromatography:

-

Objective: To remove any unreacted ionic species and acidic byproducts from the synthesis.

-

Stationary Phase: A strong anion-exchange resin.

-

Mobile Phase: A borate buffer solution can be used to form negatively charged complexes with the sugars, allowing for their separation by anion exchange.[2] The separation of monosaccharides from disaccharides is particularly effective with this method.[2]

-

Elution: A gradient of increasing salt concentration or a change in pH can be used to elute the bound sugars.

High-Performance Liquid Chromatography (HPLC):

-

Objective: To separate D-Glucose-1,6-¹³C₂ from other isomers and structurally similar impurities.

-

Mode: Hydrophilic Interaction Chromatography (HILIC) is highly effective for the separation of polar compounds like sugars.

-

Stationary Phase: An amino-bonded or amide-bonded silica column.

-

Mobile Phase: A mixture of acetonitrile and water is typically used. For example, an isocratic elution with 80% acetonitrile and 20 mM ammonium formate at pH 3 has been reported for glucose analysis.

-

Detection: A refractive index (RI) detector or an evaporative light scattering detector (ELSD) is suitable for detecting non-UV active compounds like glucose.

Recrystallization:

-

Objective: To obtain the final product in a highly pure crystalline form.

-

Solvents: Ethanol, methanol, or a mixture of methanol and isopropanol are commonly used for the recrystallization of glucose.

-

Procedure:

-

Dissolve the purified glucose in a minimal amount of hot solvent.

-

Allow the solution to cool slowly to promote the formation of large, pure crystals.

-

The introduction of seed crystals can facilitate crystallization.

-

The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

Quantitative Data and Quality Control

The final product must be rigorously analyzed to confirm its identity, isotopic enrichment, and purity.

Table 1: Expected Yields and Purity

| Parameter | Target Value | Analytical Method |

| Chemical Purity | ≥98% | HPLC-RI/ELSD |

| Isotopic Purity | ≥99 atom % ¹³C | Mass Spectrometry (MS) |

| Overall Yield | ~50% (based on ¹⁴C synthesis) | Gravimetric |

Table 2: Commercially Available D-Glucose-1,6-¹³C₂ Specifications

| Parameter | Specification |

| Isotopic Purity | ≥99 atom % ¹³C |

| Chemical Purity | ≥99% (CP) |

| Form | Powder |

| Melting Point | 150-152 °C |

| Optical Activity | [α]25/D +52.0°, c = 2 in H₂O (trace NH₄OH) |

Analytical Methods for Quality Control:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and the precise location of the ¹³C labels.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and determine the isotopic enrichment of the final product.

Signaling Pathways and Applications

D-Glucose-1,6-¹³C₂ is a powerful tool for tracing the fate of glucose carbons in various metabolic pathways.

Caption: Tracing of ¹³C labels from D-Glucose-1,6-¹³C₂ in central carbon metabolism.

The use of D-Glucose-1,6-¹³C₂ in metabolic flux analysis (MFA) allows researchers to quantify the rates of metabolic reactions within a cell or organism. This is particularly valuable in drug development for understanding the mechanism of action of drugs that target metabolic pathways and for identifying potential biomarkers of drug efficacy or toxicity. The ability to trace the carbons from both the beginning and the end of the glucose molecule provides a more complete picture of glucose metabolism compared to singly labeled glucose isotopes.

References

A Technical Guide to D-Glucose-1,6-13C2: Commercial Availability, Cost, and Applications in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of D-Glucose-1,6-13C2, a stable isotope-labeled glucose molecule crucial for metabolic research. This document details its commercial suppliers, associated costs, and provides a detailed experimental protocol for its application in metabolic flux analysis. Furthermore, it includes visualizations of key metabolic pathways to facilitate a deeper understanding of its utility in tracing carbon metabolism.

Commercial Suppliers and Cost

This compound is available from several reputable suppliers of stable isotopes. The cost can vary based on the quantity, isotopic purity, and the vendor. Below is a summary of commercial suppliers and their publicly available pricing information. Researchers are encouraged to request quotes directly from the suppliers for the most up-to-date and bulk pricing information.

| Supplier | Catalog Number | Quantity | Isotopic Purity | Price (USD) |

| Sigma-Aldrich | 453196 | 100 mg | ≥99 atom % 13C | $598.00 |

| 250 mg | ≥99 atom % 13C | $1,330.00 | ||

| 661449 | 5 g | ≥99 atom % 13C | $4,350.00 | |

| Santa Cruz Biotechnology | sc-221671 | - | - | Contact for pricing |

| Omicron Biochemicals, Inc. | GLC-028 | - | - | Contact for pricing |

| LGC Standards | TRC-D453195 | - | - | Contact for pricing |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to verify current pricing with the respective suppliers.

Technical Specifications

-

Chemical Formula: ¹³C₂C₄H₁₂O₆

-

Molecular Weight: 182.14 g/mol

-

CAS Number: 287100-67-8

-

Appearance: White to off-white powder

-

Storage: Store at room temperature

Application in Metabolic Flux Analysis: Tracing Carbon in CHO Cells

This compound is a powerful tracer for elucidating metabolic pathways, particularly in the context of ¹³C-Metabolic Flux Analysis (MFA). Its specific labeling at the C1 and C6 positions allows for the precise tracking of carbon atoms as they traverse through glycolysis and the pentose phosphate pathway (PPP), providing valuable insights into the metabolic state of cells, such as the widely used Chinese Hamster Ovary (CHO) cells in biopharmaceutical production.[1]

Experimental Protocol: ¹³C-Metabolic Flux Analysis in CHO Cells

This protocol outlines a general workflow for conducting a ¹³C-MFA study in CHO cells using this compound.

1. Cell Culture and Isotope Labeling:

-

Culture CHO cells in a chemically defined medium to the desired cell density and metabolic state (e.g., exponential growth phase).

-

To initiate isotope labeling, switch the culture to a medium containing a known concentration of this compound as the primary carbon source. The unlabeled glucose should be replaced with the labeled glucose.

-

The concentration of the labeled glucose should be carefully chosen to support normal cell growth and metabolism.

-

The labeling experiment should be conducted for a sufficient duration to achieve isotopic steady-state in the intracellular metabolites of interest. This is typically determined empirically but can range from several hours to a full cell doubling time.

2. Metabolite Extraction:

-

Rapidly quench metabolic activity to prevent further enzymatic reactions. This is often achieved by quickly aspirating the culture medium and washing the cells with an ice-cold quenching solution (e.g., 0.9% NaCl solution).

-

Extract intracellular metabolites using a cold solvent mixture, such as 80:20 methanol:water, pre-chilled to -80°C.

-

Scrape the cells in the extraction solvent and collect the cell lysate.

-

Centrifuge the lysate at a high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

-

Collect the supernatant containing the extracted metabolites.

3. Sample Analysis by Mass Spectrometry:

-

Analyze the metabolite extracts using a suitable analytical platform, typically Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

The choice of analytical method will depend on the specific metabolites of interest and their chemical properties.

-

The mass spectrometer is used to determine the mass isotopomer distribution (MID) of key metabolites. The MID reveals the relative abundance of molecules with different numbers of ¹³C atoms, which is a direct result of the metabolism of the labeled glucose.

4. Data Analysis and Flux Calculation:

-

Correct the raw mass spectrometry data for the natural abundance of ¹³C.

-

Utilize specialized software (e.g., INCA, Metran, WUFlux) to perform metabolic flux calculations.

-

This software uses the measured MIDs of key intracellular metabolites and a stoichiometric model of the cellular metabolic network to estimate the intracellular metabolic fluxes.

-

The flux map will provide quantitative information on the rates of reactions throughout the central carbon metabolism.

Experimental Workflow

Experimental workflow for 13C-MFA in CHO cells.

Tracing Carbon through Central Metabolic Pathways

The labeling pattern of this compound provides a unique signature for tracing carbon flow through glycolysis and the pentose phosphate pathway.

Glycolysis and Pentose Phosphate Pathway

Carbon tracing from this compound.

In glycolysis, the cleavage of Fructose-1,6-Bisphosphate results in two three-carbon molecules: Glyceraldehyde-3-Phosphate (GAP) and Dihydroxyacetone Phosphate (DHAP). With this compound as the tracer, one of these molecules will carry the ¹³C label at the C1 position, and the other at the C3 position (equivalent to the C6 position of glucose). This labeling pattern is then propagated down to pyruvate and lactate.

In the oxidative branch of the pentose phosphate pathway, the C1 carbon of glucose is lost as CO₂. Therefore, the use of this compound allows for the direct measurement of CO₂ produced from the C1 position of glucose, providing a quantitative measure of the flux through the oxidative PPP. The remaining five-carbon sugar, Ribulose-5-Phosphate, will not contain the ¹³C label from the C1 position. The subsequent non-oxidative PPP reactions will then reshuffle the carbon backbone, and the fate of the ¹³C at the original C6 position can be traced into fructose-6-phosphate and glyceraldehyde-3-phosphate, which can re-enter glycolysis.

By analyzing the mass isotopomer distributions of key intermediates such as pyruvate, lactate, and ribose-5-phosphate, researchers can deconvolve the relative contributions of glycolysis and the pentose phosphate pathway to glucose metabolism. This information is critical for understanding cellular bioenergetics, redox balance, and the synthesis of biosynthetic precursors, which are fundamental aspects of cell physiology in both health and disease.

References

A Technical Guide to the Isotopic Purity and Enrichment Levels of D-Glucose-1,6-13C2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and enrichment levels of D-Glucose-1,6-13C2, a stable isotope-labeled monosaccharide critical for metabolic research. This document details the specifications of commercially available this compound, outlines the experimental protocols for its analysis, and explores its application in metabolic flux analysis, particularly in the field of neuroenergetics.

Isotopic Purity and Enrichment Data

This compound is a specialized chemical reagent used to trace the metabolic fate of glucose in biological systems. The incorporation of two carbon-13 (¹³C) isotopes at the C1 and C6 positions allows for precise tracking and quantification of glucose metabolism through various biochemical pathways. The quality and reliability of experimental data derived from its use are directly dependent on its isotopic and chemical purity.

Quantitative data for commercially available this compound is summarized in the table below. This information is critical for researchers to ensure the accuracy and reproducibility of their metabolic studies.

| Parameter | Specification | Reference |

| Isotopic Purity | ≥99 atom % ¹³C | [1] |

| Chemical Purity (CP) | ≥99% | [1] |

| Molecular Weight | 182.14 g/mol | [1] |

| CAS Number | 287100-67-8 | [1] |

Experimental Protocols for Purity and Enrichment Analysis

The determination of isotopic purity and enrichment levels of this compound is paramount for its use as a metabolic tracer. The two primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Determination of Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR is a powerful non-destructive technique used to determine the position and abundance of ¹³C isotopes within a molecule.

Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O), to prepare a solution of known concentration.

-

NMR Data Acquisition: A high-resolution ¹³C NMR spectrum is acquired. Quantitative NMR (qNMR) methods are employed to ensure the signal intensity is directly proportional to the number of corresponding carbon nuclei.

-

Spectral Analysis: The ¹³C NMR spectrum of this compound will show significantly enhanced signals for the C1 and C6 carbons relative to the natural abundance ¹³C signals of the other four carbon atoms. The isotopic purity is calculated by comparing the integrated area of the ¹³C-labeled carbon signals to the sum of the integrated areas of all carbon signals in the glucose molecule.

Below is a conceptual workflow for the determination of isotopic purity using NMR.

NMR Workflow for Isotopic Purity

Determination of Isotopic Enrichment by Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the mass-to-charge ratio of ions, which allows for the precise measurement of isotopic enrichment.

Methodology:

-

Sample Preparation and Derivatization: A small amount of the this compound sample is derivatized to increase its volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis or prepared in a suitable solvent for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

-

Mass Spectral Analysis: The derivatized sample is introduced into the mass spectrometer. The instrument separates the ions based on their mass-to-charge ratio. For this compound, the molecular ion peak will be shifted by +2 mass units compared to unlabeled glucose.

-

Isotopic Enrichment Calculation: The isotopic enrichment is determined by measuring the relative abundance of the M+2 isotopologue (representing the doubly ¹³C-labeled glucose) compared to the M+0 isotopologue (unlabeled glucose) and other naturally occurring isotopologues (e.g., M+1 due to natural abundance of ¹³C).

The following diagram illustrates the general workflow for MS-based isotopic enrichment analysis.

MS Workflow for Isotopic Enrichment

Application in Metabolic Flux Analysis: A Case Study in Neuroenergetics

This compound is a valuable tracer for metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a biological system. A notable application is in the study of brain energy metabolism, where it can be used to investigate differences in glucose utilization between different brain regions.

For instance, research has utilized this compound to explore the distinct neuroenergetic functionalities of the mouse hippocampus and hypothalamus.[2] In such studies, the labeled glucose is administered, and the distribution of the ¹³C label into downstream metabolites, such as lactate, glutamate, and glutamine, is monitored over time using techniques like in vivo ¹³C magnetic resonance spectroscopy (MRS).

The labeling patterns of these metabolites provide quantitative information about the fluxes through key metabolic pathways, including glycolysis and the tricarboxylic acid (TCA) cycle. The diagram below illustrates the metabolic fate of this compound as it is metabolized through these central carbon pathways.

References

The Metabolic Journey of D-Glucose-1,6-¹³C₂ in Mammalian Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the metabolic fate of D-Glucose-1,6-¹³C₂, a stable isotope-labeled sugar, within mammalian cells. By tracing the journey of the ¹³C labels, researchers can elucidate the intricate network of central carbon metabolism, providing critical insights for disease research and drug development. This document details the experimental protocols, presents quantitative data on metabolite labeling, and visualizes the key metabolic pathways involved.

Introduction

D-Glucose is a fundamental energy source and a key building block for macromolecules in mammalian cells. Understanding its metabolic pathways is crucial for comprehending cellular physiology in both healthy and diseased states, particularly in cancer where glucose metabolism is often reprogrammed (the "Warburg effect").[1][2][3] Stable isotope tracers, such as D-Glucose-1,6-¹³C₂, coupled with advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, have become indispensable tools for metabolic flux analysis.[1][4] By replacing the naturally abundant ¹²C with ¹³C at specific positions, the fate of the glucose carbon backbone can be meticulously tracked as it traverses various metabolic pathways.

This guide focuses on D-Glucose-1,6-¹³C₂, where the carbon atoms at the C1 and C6 positions are labeled. This specific labeling pattern provides unique advantages for dissecting the relative activities of glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.

Core Metabolic Pathways and the Fate of ¹³C Labels

Upon entering the cell, D-Glucose-1,6-¹³C₂ is phosphorylated to Glucose-6-phosphate-1,6-¹³C₂. From here, it can enter several key metabolic pathways:

-

Glycolysis: The glycolytic breakdown of Glucose-6-phosphate-1,6-¹³C₂ results in the formation of two molecules of pyruvate. The ¹³C label from the C1 position of glucose ends up in the methyl carbon (C3) of one pyruvate molecule, while the label from the C6 position is incorporated into the methyl carbon of the other pyruvate molecule. Subsequent entry into the TCA cycle via pyruvate dehydrogenase leads to the formation of Acetyl-CoA labeled at the methyl carbon.

-

Pentose Phosphate Pathway (PPP): In the oxidative branch of the PPP, the C1 carbon of glucose is lost as CO₂. Therefore, the use of D-Glucose-1,6-¹³C₂ allows for the assessment of PPP activity. The remaining five-carbon sugar retains the ¹³C label at the original C6 position. Through the non-oxidative PPP, this label can be recycled back into glycolysis as fructose-6-phosphate or glyceraldehyde-3-phosphate, leading to distinct labeling patterns in downstream metabolites.

-

Tricarboxylic Acid (TCA) Cycle: Acetyl-CoA derived from glycolysis, carrying a ¹³C label, enters the TCA cycle by condensing with oxaloacetate. The labeled carbon is then distributed throughout the TCA cycle intermediates, providing insights into the cycle's activity and the contribution of glucose to anabolic precursors.

The following diagrams, generated using the DOT language, illustrate these key metabolic pathways and the flow of the ¹³C label from D-Glucose-1,6-¹³C₂.

Experimental Workflow

A typical experimental workflow for tracing the metabolism of D-Glucose-1,6-¹³C₂ in mammalian cells involves several key steps, from cell culture to data analysis.

Caption: A generalized workflow for ¹³C-glucose metabolic tracing studies.

Glycolysis and Pentose Phosphate Pathway

Caption: Fate of ¹³C from D-Glucose-1,6-¹³C₂ in Glycolysis and the PPP.

TCA Cycle

Caption: Incorporation of ¹³C into TCA cycle intermediates.

Quantitative Data Presentation

The following tables summarize the expected mass isotopomer distributions (MIDs) of key metabolites in mammalian cells cultured with D-Glucose-1,6-¹³C₂. The M+n notation indicates the mass isotopomer with 'n' ¹³C atoms. The fractional enrichment values are representative and can vary depending on the cell type, culture conditions, and incubation time.

Table 1: Mass Isotopomer Distribution in Glycolytic and PPP Intermediates

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | Primary Labeled Position(s) |

| Glucose-6-Phosphate | ~5 | ~5 | ~90 | C1, C6 |

| Fructose-6-Phosphate | ~5 | ~5 | ~90 | C1, C6 |

| 3-Phosphoglycerate | ~50 | ~5 | ~45 | C3 |

| Pyruvate | ~50 | ~5 | ~45 | C3 |

| Lactate | ~50 | ~5 | ~45 | C3 |

| Ribose-5-Phosphate | ~55 | ~40 | ~5 | C5 |

Table 2: Mass Isotopomer Distribution in TCA Cycle Intermediates

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) |

| Citrate | ~60 | ~15 | ~20 | ~3 | ~2 |

| α-Ketoglutarate | ~65 | ~15 | ~15 | ~3 | ~2 |

| Succinate | ~70 | ~10 | ~15 | ~3 | ~2 |

| Malate | ~65 | ~15 | ~15 | ~3 | ~2 |

| Aspartate | ~65 | ~15 | ~15 | ~3 | ~2 |

Detailed Experimental Protocols

Cell Culture and ¹³C Labeling

This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.

-

Cell Seeding: Seed mammalian cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow to the desired confluency (typically 70-80%).

-

Media Preparation: Prepare culture medium containing D-Glucose-1,6-¹³C₂ at the desired concentration. It is crucial to use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled glucose and other small molecules.

-

Labeling: Aspirate the regular culture medium and wash the cells once with glucose-free medium. Immediately add the pre-warmed ¹³C-labeling medium to the cells.

-

Incubation: Incubate the cells for the desired period. The incubation time can range from minutes to hours, depending on the metabolic pathways of interest and their turnover rates. For steady-state analysis, a longer incubation time (e.g., 24 hours) is typically required.

Metabolite Extraction

Rapid quenching of metabolic activity is critical to prevent changes in metabolite levels during extraction.

-

Quenching: Aspirate the labeling medium and immediately wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Extraction: Add a pre-chilled extraction solvent, typically 80% methanol in water, to the cells. Scrape the cells on ice and collect the cell lysate.

-

Phase Separation: Add chloroform and water to the lysate to separate the polar (containing central carbon metabolites) and non-polar phases.

-

Drying: The aqueous (polar) phase is collected and dried under a stream of nitrogen or using a vacuum concentrator.

Sample Preparation and Analysis by GC-MS

-

Derivatization: The dried polar metabolites are chemically derivatized to increase their volatility for gas chromatography. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

-

GC-MS Analysis: The derivatized samples are injected into a gas chromatograph coupled to a mass spectrometer. The GC separates the individual metabolites, and the MS detects the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopomer distribution for each metabolite.

Sample Preparation and Analysis by NMR Spectroscopy

-

Sample Preparation: The dried polar metabolites are reconstituted in a suitable buffer containing a known concentration of an internal standard (e.g., DSS) in D₂O.

-

NMR Analysis: One-dimensional (¹H or ¹³C) and two-dimensional (e.g., ¹H-¹³C HSQC) NMR spectra are acquired. The ¹³C enrichment can be determined from the intensity of the satellite peaks arising from ¹³C-¹H spin-spin coupling in ¹H NMR spectra or directly from ¹³C NMR spectra.

Conclusion

Tracing the metabolic fate of D-Glucose-1,6-¹³C₂ provides a powerful approach to quantitatively assess the fluxes through central carbon metabolism in mammalian cells. The distinct labeling patterns generated from this tracer in glycolysis, the pentose phosphate pathway, and the TCA cycle offer valuable insights into cellular physiology. The detailed protocols and representative data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals aiming to unravel the complexities of cellular metabolism in health and disease. By applying these methodologies, it is possible to identify metabolic vulnerabilities that can be targeted for therapeutic intervention.

References

- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. 13C tracer analysis reveals the landscape of metabolic checkpoints in human CD8+ T cell differentiation and exhaustion - PMC [pmc.ncbi.nlm.nih.gov]

D-Glucose-1,6-13C2: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, D-Glucose-1,6-13C2 is a critical tool for elucidating metabolic pathways. This isotopically labeled sugar, where the carbon atoms at the C1 and C6 positions are replaced with the stable isotope ¹³C, serves as a tracer in metabolic research. Its use allows for the precise tracking of glucose fate in glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. This guide provides an in-depth overview of its properties, applications, and experimental considerations.

Core Properties

This compound is a simple sugar, also known as Dextrose-1,6-13C2, with the stable ¹³C isotope at the first and sixth carbon positions.[1] This specific labeling pattern is instrumental in metabolic flux analysis.

| Property | Value | Source |

| CAS Number | 287100-67-8 | [1] |

| Molecular Formula | (¹³C)₂C₄H₁₂O₆ | |

| Molecular Weight | 182.14 g/mol | |

| Synonyms | Dextrose-1,6-13C2, Labeled Glucose | |

| Purity | ≥99 atom % ¹³C, ≥99% (CP) |

Applications in Metabolic Research

Stable isotope-labeled glucose is a cornerstone of metabolic research, enabling scientists to track the journey of glucose through various biochemical pathways. The use of ¹³C-labeled glucose is a common and powerful method for accurately quantifying the integrated response of metabolic networks. When cells metabolize a labeled substrate like this compound, the ¹³C atoms are incorporated into downstream metabolites. Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then detect these labeled metabolites, revealing the specific pathways that are active.

This technique is invaluable for studying a wide range of biological systems and conditions, from brain chemistry and diabetes to obesity and cancer metabolism. For instance, researchers have used this compound to investigate neuroenergetics, revealing distinct metabolic functionalities between different brain regions like the hippocampus and hypothalamus in mice.

Experimental Protocols

The precise experimental protocol will vary depending on the research question and the biological system under investigation. However, a general workflow for an in vivo stable isotope tracing study is outlined below.

General Protocol for In Vivo Glucose Tracing

This protocol provides a general framework for conducting in vivo metabolic studies using this compound in a mouse model.

-

Animal Preparation: Mice are fasted to deplete endogenous glucose stores, ensuring that the primary glucose source during the experiment is the labeled substrate.

-

Tracer Administration: A bolus of [U-¹³C] glucose (e.g., 2 mg/kg bodyweight) is administered via oral gavage.

-

Sample Collection: At specific time points post-administration (e.g., 15 min, 30 min, 2 h, 4 h), animals are euthanized, and tissues (e.g., liver, brain) and plasma are rapidly collected and flash-frozen in liquid nitrogen to halt metabolic activity.

-

Metabolite Extraction: Polar metabolites are extracted from the homogenized tissues or plasma using a solvent like methanol. The extract is then dried under a vacuum.

-

Derivatization: The dried metabolites are chemically modified (derivatized) to make them volatile for gas chromatography-mass spectrometry (GC-MS) analysis.

-

GC-MS Analysis: The derivatized samples are analyzed by GC-MS to separate and identify the metabolites and to determine the extent of ¹³C incorporation.

-

Data Analysis: The raw data is processed to identify peaks, correct for natural ¹³C abundance, and calculate the fractional enrichment of ¹³C in downstream metabolites. This information is used to infer the activity of various metabolic pathways.

Visualization of Metabolic Pathways and Workflows

Diagrams are essential for visualizing the complex relationships in metabolic pathways and experimental designs.

Caption: A generalized workflow for an in vivo stable isotope tracing experiment.

The metabolic fate of this compound is of primary interest. The diagram below illustrates how the ¹³C labels from this tracer are incorporated into key metabolites of glycolysis and the TCA cycle.

Caption: Metabolic fate of this compound in central carbon metabolism.

References

A Technical Guide to D-Glucose-1,6-¹³C₂ Tracer Studies in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of D-Glucose-1,6-¹³C₂ tracer studies. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret metabolic flux analyses using this powerful isotopic tracer. This guide delves into the core principles of D-Glucose-1,6-¹³C₂ tracing, details experimental protocols, presents quantitative data from various studies, and visualizes the intricate metabolic pathways elucidated by this method.

Introduction to D-Glucose-1,6-¹³C₂ Tracing

Stable isotope tracing using ¹³C-labeled glucose is a cornerstone of metabolic research, enabling the precise quantification of intracellular metabolic fluxes. D-Glucose-1,6-¹³C₂ is a specifically labeled isomer of glucose where the carbon atoms at the C1 and C6 positions are replaced with the heavy isotope ¹³C. This specific labeling pattern makes it a valuable tool for dissecting the relative contributions of glycolysis and the Pentose Phosphate Pathway (PPP), as well as for probing the Tricarboxylic Acid (TCA) cycle and anaplerotic pathways.

The distinct fates of the C1 and C6 carbons in these central metabolic pathways allow for the deconvolution of complex metabolic networks. For instance, the C1 carbon of glucose is lost as ¹³CO₂ in the oxidative phase of the PPP, while the C6 carbon is retained. In glycolysis, both labeled carbons are conserved and incorporated into pyruvate. By tracking the distribution of the ¹³C label in downstream metabolites, researchers can gain a dynamic and quantitative understanding of cellular metabolism.

Experimental Protocols

The successful implementation of D-Glucose-1,6-¹³C₂ tracer studies hinges on meticulous experimental design and execution. While specific parameters may vary depending on the biological system and research question, the following sections outline key experimental protocols derived from the literature.

In Vitro Cell Culture Experiments

A common application of D-Glucose-1,6-¹³C₂ tracing is in cultured mammalian cells to study metabolic reprogramming in diseases such as cancer.

1. Cell Seeding and Culture:

-

Seed cells in multi-well plates (e.g., 6-well or 12-well) at a density that ensures they are in the exponential growth phase at the time of the experiment.

-

Culture cells in a standard growth medium appropriate for the cell line.

2. Isotope Labeling:

-

On the day of the experiment, replace the standard medium with a labeling medium. This medium is typically a base medium (e.g., DMEM, RPMI 1640) lacking glucose, supplemented with D-Glucose-1,6-¹³C₂ at a concentration similar to that of glucose in the standard medium (e.g., 5-25 mM).

-

The incubation time required to reach isotopic steady-state, where the fractional labeling of intracellular metabolites no longer changes over time, is critical and needs to be determined empirically for each cell line and experimental condition. Typically, this can range from a few hours to over 24 hours.

3. Metabolic Quenching and Metabolite Extraction:

-

To halt enzymatic activity and preserve the metabolic state of the cells, rapidly quench metabolism. A common method is to aspirate the labeling medium and immediately add a pre-chilled quenching solution, such as 80% methanol, at -80°C.

-

After quenching, scrape the cells in the cold solvent and transfer the cell lysate to a microcentrifuge tube.

-

Separate the polar metabolites from macromolecules by centrifugation. The supernatant containing the metabolites can then be dried down for subsequent analysis.

In Vivo Animal Studies

In vivo studies provide a more systemic view of metabolism. The following protocol is a general guideline for D-Glucose-1,6-¹³C₂ infusion in rodents.

1. Animal Preparation:

-

Fast animals overnight to achieve a basal metabolic state.

-

Catheterize a blood vessel (e.g., tail vein, jugular vein) for tracer infusion and another for blood sampling.

2. Tracer Infusion:

-

Administer a bolus injection of D-Glucose-1,6-¹³C₂ to rapidly increase the plasma enrichment of the tracer, followed by a continuous infusion to maintain a steady-state level of the tracer in the blood.

-

The infusion rate and duration should be optimized based on the animal model and the specific metabolic pathways being investigated.

3. Sample Collection:

-

Collect blood samples at regular intervals to monitor plasma glucose enrichment.

-

At the end of the infusion period, collect tissues of interest and immediately freeze them in liquid nitrogen to quench metabolism.

Sample Analysis by Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary analytical techniques used to measure the isotopic enrichment of metabolites.

1. Derivatization (for GC-MS):

-

Many polar metabolites are not volatile enough for GC-MS analysis and require chemical derivatization to increase their volatility. Common derivatizing agents include silylating agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

2. Mass Spectrometry Analysis:

-

Analyze the derivatized or underivatized samples using GC-MS or LC-MS to determine the mass isotopomer distribution (MID) of key metabolites. The MID represents the fractional abundance of each isotopologue of a metabolite.

Quantitative Data from D-Glucose-1,6-¹³C₂ Tracer Studies

The quantitative data obtained from D-Glucose-1,6-¹³C₂ tracer studies provide valuable insights into metabolic fluxes. The following tables summarize key findings from the literature.

| Biological System | Key Metabolic Fluxes Measured | Quantitative Findings | Reference |

| Rat Cerebellum and Cerebrum | TCA cycle and neurotransmitter amino acid metabolism | - Rapid labeling of brain metabolites after intraperitoneal injection. - Lower incorporation of ¹³C into succinate and aspartate in the cerebellum compared to the cerebrum. | [1] |

| Mouse Hippocampus and Hypothalamus | Glycolysis and mitochondrial metabolism | - Higher rates of aerobic glycolysis in the hypothalamus compared to the hippocampus. | [2] |

| Chinese Hamster Ovary (CHO) Cells | Central Carbon Metabolism | - The combination of [1,2-¹³C₂]-Glucose and [1,6-¹³C₂]-Glucose provides synergistic coverage of metabolites in metabolic flux analysis. | [3][4][5] |

Metabolic Pathways and Labeling Patterns

The unique labeling pattern of D-Glucose-1,6-¹³C₂ allows for the detailed mapping of carbon transitions through central metabolic pathways.

Glycolysis and Pentose Phosphate Pathway

Metabolism of D-Glucose-1,6-¹³C₂ through glycolysis results in the formation of [3-¹³C]-pyruvate and [1,6-¹³C₂]-fructose-1,6-bisphosphate. In contrast, entry into the oxidative PPP leads to the loss of the C1 label as ¹³CO₂, resulting in singly labeled intermediates.

Tricarboxylic Acid (TCA) Cycle

[3-¹³C]-Pyruvate derived from glycolysis can enter the TCA cycle via pyruvate dehydrogenase (PDH), leading to the formation of [2-¹³C]-acetyl-CoA. The subsequent turns of the TCA cycle will result in specific labeling patterns in the cycle intermediates.

Conclusion

D-Glucose-1,6-¹³C₂ is a versatile and informative tracer for dissecting central carbon metabolism. Its unique labeling pattern provides a powerful means to quantify the relative fluxes through glycolysis and the pentose phosphate pathway and to trace the fate of glucose carbons into the TCA cycle and other anabolic pathways. The experimental protocols and data presented in this guide provide a solid foundation for researchers to incorporate this valuable tool into their metabolic studies. As analytical technologies continue to advance, the application of D-Glucose-1,6-¹³C₂ and other stable isotope tracers will undoubtedly continue to yield novel insights into the metabolic underpinnings of health and disease.

References

Methodological & Application

Application Notes and Protocols for Metabolic Flux Analysis (MFA) using D-Glucose-1,6-13C2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing isotopically labeled substrates, such as D-Glucose-1,6-13C2, and tracking the incorporation of the heavy isotopes into downstream metabolites, researchers can elucidate the activity of various metabolic pathways. This approach provides a detailed snapshot of cellular metabolism, offering insights into disease states, drug mechanisms, and metabolic engineering strategies.[1]

This compound is a specialized tracer for MFA where the first and sixth carbon atoms of the glucose molecule are labeled with Carbon-13. This specific labeling pattern is particularly advantageous for dissecting the fluxes through glycolysis and the Pentose Phosphate Pathway (PPP), as the fate of these specific carbons provides distinct signatures for each pathway.

These application notes provide a comprehensive guide to using this compound for MFA, including detailed experimental protocols, data interpretation guidelines, and examples of its application in metabolic research.

Principle of the Method

When cells are cultured in a medium containing this compound as the primary carbon source, the labeled glucose is taken up and metabolized. In glycolysis, the six-carbon glucose molecule is split into two three-carbon pyruvate molecules. With this compound, this results in the formation of pyruvate labeled at the third carbon position ([3-13C1]pyruvate).

Conversely, the oxidative branch of the Pentose Phosphate Pathway involves the decarboxylation of glucose-6-phosphate, leading to the loss of the C1 carbon as CO2. Therefore, the labeling pattern of downstream metabolites will differ depending on the pathway taken, allowing for the quantification of the relative flux through these key metabolic routes. Subsequent entry of labeled pyruvate into the TCA cycle allows for the tracing of central carbon metabolism.

Applications

-

Quantification of Glycolysis and Pentose Phosphate Pathway Fluxes: The distinct fate of the C1 and C6 carbons in these pathways allows for precise determination of their relative activities.[2] This is crucial for understanding metabolic reprogramming in diseases like cancer, where the PPP is often upregulated to support nucleotide and NADPH synthesis.

-

Elucidation of Anaplerotic and Cataplerotic Fluxes: By tracking the labeled carbons as they enter and exit the TCA cycle, researchers can quantify the contributions of glucose to the replenishment (anaplerosis) and removal (cataplerosis) of TCA cycle intermediates.

-

Drug Discovery and Development: MFA with this compound can be used to assess the metabolic effects of drug candidates, identify novel drug targets, and understand mechanisms of drug resistance.

-

Metabolic Engineering: In biotechnology, this technique can guide the engineering of microorganisms for the enhanced production of biofuels, pharmaceuticals, and other valuable chemicals.

Experimental Workflow

The following diagram outlines the major steps involved in a typical MFA experiment using this compound.

Caption: A generalized workflow for conducting a metabolic flux analysis experiment using a 13C-labeled glucose tracer.

Protocols

Protocol 1: Cell Culture and Isotopic Labeling

This protocol is designed for adherent mammalian cells but can be adapted for suspension cultures.

Materials:

-

Mammalian cell line of interest

-

Standard cell culture medium (e.g., DMEM, RPMI-1640) without glucose

-

D-Glucose (unlabeled)

-

This compound (sterile)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks or plates

-

Sterile filter units (0.22 µm)

Procedure:

-

Prepare Labeling Medium:

-

Prepare the base medium without glucose.

-

Supplement the medium with dFBS to the desired concentration.

-

Prepare a sterile, concentrated stock solution of this compound in water.

-

Add the this compound stock to the base medium to the final desired concentration (e.g., 25 mM).

-

Prepare a parallel control medium with an equivalent concentration of unlabeled D-Glucose.

-

Sterile-filter the complete media.

-

-

Cell Seeding:

-

Seed cells in culture plates or flasks at a density that will result in approximately 80% confluency at the time of harvest.

-

Culture the cells in standard (unlabeled) glucose-containing medium until they reach the desired confluency.

-

-

Media Switch and Labeling:

-

Aspirate the standard medium from the cells.

-

Gently wash the cells twice with pre-warmed sterile PBS to remove any residual unlabeled glucose.

-

Add the pre-warmed this compound labeling medium to the cells.

-

Incubate the cells for a sufficient period to achieve isotopic steady-state. This time should be determined empirically for the specific cell line and experimental conditions but is typically between 18 and 24 hours.[2] To confirm steady-state, isotopic labeling of key metabolites can be measured at multiple time points.[2]

-

Protocol 2: Metabolite Quenching and Extraction

Rapid quenching is critical to halt metabolic activity and preserve the in vivo labeling patterns. This protocol uses cold methanol.

Materials:

-

Ice-cold 80% Methanol (-80°C)

-

Cell scraper

-

Dry ice

-

Microcentrifuge tubes

-

Centrifuge capable of reaching -9°C

Procedure:

-

Quenching:

-

Place the cell culture plates on a bed of dry ice to rapidly cool the cells.

-

Aspirate the labeling medium.

-

Immediately add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a 6-well plate well).

-

-

Extraction:

-

Incubate the plates at -80°C for 15 minutes to ensure complete cell lysis and protein precipitation.

-

Scrape the cells in the cold methanol using a cell scraper.

-

Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant containing the extracted metabolites to a new, clean tube.

-

The metabolite extract can be stored at -80°C until analysis.

-

Protocol 3: GC-MS Analysis of Labeled Metabolites

This is a general protocol for the analysis of derivatized metabolites by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Metabolite extract

-

Nitrogen gas stream or vacuum concentrator

-

Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS)

-

GC-MS system

Procedure:

-

Drying:

-

Dry the metabolite extract to completeness under a gentle stream of nitrogen gas or using a vacuum concentrator.

-

-

Derivatization:

-

Add 20 µL of methoxyamine hydrochloride in pyridine to the dried extract. Incubate at 37°C for 90 minutes to protect carbonyl groups.

-

Add 80 µL of MSTFA + 1% TMCS. Incubate at 60°C for 30 minutes to silylate hydroxyl and amine groups.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS.

-

Use a suitable GC column (e.g., DB-5ms) and temperature gradient to separate the metabolites.

-

Operate the mass spectrometer in full scan mode to acquire mass spectra of the eluting compounds.

-

Identify metabolites based on their retention times and mass fragmentation patterns by comparing to a standard library.

-

Determine the mass isotopomer distributions (MIDs) for each metabolite by integrating the ion chromatograms for each isotopologue.

-

Data Analysis and Interpretation

Correction for Natural Isotope Abundance

The raw mass spectrometry data must be corrected for the natural abundance of 13C and other heavy isotopes. This can be done using established algorithms and software packages.

Metabolic Pathway Tracing with this compound

The following diagram illustrates how the labels from this compound are traced through glycolysis and the pentose phosphate pathway.

Caption: Fate of labeled carbons from this compound through glycolysis and the pentose phosphate pathway.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be obtained from an MFA experiment using this compound in a cancer cell line compared to a normal cell line. The values represent the percentage of the total glucose uptake flux.

Table 1: Relative Fluxes through Glycolysis and Pentose Phosphate Pathway

| Metabolic Flux | Normal Cells (% Glucose Uptake) | Cancer Cells (% Glucose Uptake) |

| Glycolysis | 85 | 70 |

| Pentose Phosphate Pathway (oxidative) | 10 | 25 |

| Biomass Synthesis from G6P | 5 | 5 |

Table 2: Mass Isotopomer Distribution of Key Metabolites

| Metabolite | Isotopomer | Normal Cells (Fractional Abundance) | Cancer Cells (Fractional Abundance) |

| Pyruvate | M+0 | 0.10 | 0.15 |

| M+1 | 0.90 | 0.85 | |

| M+2 | 0.00 | 0.00 | |

| Lactate | M+0 | 0.10 | 0.15 |

| M+1 | 0.90 | 0.85 | |

| M+2 | 0.00 | 0.00 | |

| Ribose-5-Phosphate | M+0 | 0.20 | 0.30 |

| M+1 | 0.80 | 0.70 | |

| M+2 | 0.00 | 0.00 | |

| Citrate (from glucose) | M+0 | 0.15 | 0.20 |

| M+1 | 0.85 | 0.80 | |

| M+2 | 0.00 | 0.00 |

Note: These are example data and will vary depending on the cell type and experimental conditions.

Conclusion

This compound is a valuable tool for metabolic flux analysis, providing detailed insights into the regulation of central carbon metabolism. The protocols and guidelines presented here offer a framework for researchers to design and execute robust MFA experiments, ultimately advancing our understanding of cellular metabolism in health and disease. Careful experimental design, execution, and data analysis are paramount to obtaining high-quality, interpretable results.

References

Application Notes and Protocols for D-Glucose-1,6-¹³C₂ Labeling in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling with compounds like D-Glucose-1,6-¹³C₂ is a powerful technique for tracing the metabolic fate of glucose in cellular systems. By replacing standard glucose with its ¹³C-labeled counterpart in cell culture media, researchers can track the incorporation of these heavy carbon atoms into various downstream metabolites. This methodology provides a dynamic view of metabolic fluxes through key pathways such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1][2][3] Understanding these pathways is critical in various research areas, including cancer metabolism, drug discovery, and toxicology, as metabolic reprogramming is a hallmark of many diseases.[1][3] D-Glucose-1,6-¹³C₂, specifically, is advantageous for elucidating pathways where the glucose backbone is cleaved and rearranged.

This document provides detailed protocols for performing D-Glucose-1,6-¹³C₂ labeling experiments in cultured cells, from media preparation to sample analysis. It also includes guidelines for data presentation and visualization of the experimental workflow and relevant metabolic pathways.

Key Metabolic Pathways

D-Glucose-1,6-¹³C₂ is metabolized similarly to its unlabeled counterpart. The ¹³C labels at the C1 and C6 positions allow for distinct tracking through central carbon metabolism.

-

Glycolysis: The six-carbon glucose molecule is broken down into two three-carbon pyruvate molecules. With D-Glucose-1,6-¹³C₂, this results in pyruvate labeled at the C3 position (from the C1 of glucose) and the C3 position (from the C6 of glucose).

-

Pentose Phosphate Pathway (PPP): This pathway branches from glycolysis at glucose-6-phosphate. The oxidative phase of the PPP results in the loss of the C1 carbon of glucose as CO₂. Therefore, tracing the fate of the ¹³C at the C1 position can help quantify PPP activity.

-

Tricarboxylic Acid (TCA) Cycle: Pyruvate is converted to acetyl-CoA, which enters the TCA cycle. The labeled carbons from pyruvate are then incorporated into TCA cycle intermediates, providing insights into mitochondrial respiration and biosynthesis.

Experimental Protocols

This section details the methodology for a typical D-Glucose-1,6-¹³C₂ labeling experiment.

Materials

-

D-Glucose-1,6-¹³C₂ (purity ≥ 99%)

-

Glucose-free cell culture medium (e.g., DMEM, RPMI-1640)

-

Dialyzed fetal bovine serum (dFBS)

-

Penicillin-Streptomycin solution

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (LC-MS grade), pre-chilled to -80°C

-

Water (LC-MS grade)

-

Cell scrapers

-

Microcentrifuge tubes

-

Liquid nitrogen

Media Preparation (Sterile)

-

Prepare the desired volume of glucose-free cell culture medium.

-

Supplement the medium with dFBS to the desired concentration (e.g., 10%). The use of dialyzed serum is crucial to minimize the presence of unlabeled glucose and other small molecules.

-

Add Penicillin-Streptomycin to a final concentration of 1%.

-

Weigh the appropriate amount of D-Glucose-1,6-¹³C₂ to achieve the desired final concentration (e.g., 25 mM for high-glucose DMEM). This should be done in a sterile environment.

-

Dissolve the labeled glucose in a small volume of the prepared medium and then add it to the bulk medium.

-

Sterile-filter the complete labeled medium through a 0.22 µm filter.

-

Store the labeled medium at 4°C until use.

Cell Culture and Labeling

-

Seed cells in multi-well plates (e.g., 6-well or 12-well plates) at a density that will result in approximately 80-90% confluency at the time of harvesting.

-

Culture cells in standard, unlabeled medium until they reach the desired confluency.

-

At the start of the labeling experiment, aspirate the standard medium.

-

Gently wash the cells once with pre-warmed PBS to remove residual unlabeled glucose.

-

Add the pre-warmed D-Glucose-1,6-¹³C₂ labeling medium to the cells.

-

Incubate the cells for the desired time points (e.g., 0, 1, 4, 8, 24 hours). A time-course experiment is recommended to observe the dynamics of label incorporation.

Metabolite Extraction

-

At each time point, place the cell culture plate on ice.

-

Aspirate the labeling medium.

-

Quickly wash the cells with ice-cold PBS to remove extracellular metabolites.

-

Immediately add a sufficient volume of liquid nitrogen to flash-freeze the cells and quench metabolism.

-

Before the liquid nitrogen completely evaporates, add a pre-chilled (-80°C) extraction solvent, typically 80% methanol in water.

-

Use a cell scraper to scrape the cells in the extraction solvent.

-

Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Vortex the tubes vigorously and incubate at -20°C for at least 20 minutes to precipitate proteins.

-

Centrifuge the samples at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C.

-

Carefully collect the supernatant containing the polar metabolites and transfer it to a new tube.

-

Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).

-

Store the dried extracts at -80°C until analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Data Presentation

Quantitative data from a D-Glucose-1,6-¹³C₂ labeling experiment should be presented in a clear and organized manner to facilitate interpretation. The following tables provide templates for presenting the fractional enrichment of key metabolites over time.

Table 1: Fractional ¹³C Enrichment in Glycolytic Intermediates

| Time (hours) | Glucose-6-Phosphate (M+2) | Fructose-1,6-bisphosphate (M+2) | Pyruvate (M+1) | Lactate (M+1) |

| 0 | 0.01 ± 0.005 | 0.01 ± 0.005 | 0.01 ± 0.005 | 0.01 ± 0.005 |

| 1 | 0.45 ± 0.03 | 0.42 ± 0.04 | 0.35 ± 0.02 | 0.38 ± 0.03 |

| 4 | 0.85 ± 0.05 | 0.81 ± 0.06 | 0.75 ± 0.04 | 0.79 ± 0.05 |

| 8 | 0.95 ± 0.02 | 0.93 ± 0.03 | 0.90 ± 0.02 | 0.92 ± 0.03 |

| 24 | 0.98 ± 0.01 | 0.97 ± 0.01 | 0.96 ± 0.01 | 0.97 ± 0.01 |

M+n denotes the isotopologue with n ¹³C atoms. Data are presented as mean ± standard deviation.

Table 2: Fractional ¹³C Enrichment in TCA Cycle Intermediates

| Time (hours) | Citrate (M+2) | α-Ketoglutarate (M+2) | Succinate (M+2) | Malate (M+2) |

| 0 | 0.01 ± 0.005 | 0.01 ± 0.005 | 0.01 ± 0.005 | 0.01 ± 0.005 |

| 1 | 0.15 ± 0.02 | 0.10 ± 0.01 | 0.08 ± 0.01 | 0.12 ± 0.02 |

| 4 | 0.50 ± 0.04 | 0.42 ± 0.03 | 0.35 ± 0.03 | 0.45 ± 0.04 |

| 8 | 0.75 ± 0.05 | 0.68 ± 0.04 | 0.60 ± 0.04 | 0.70 ± 0.05 |

| 24 | 0.90 ± 0.03 | 0.85 ± 0.02 | 0.80 ± 0.03 | 0.88 ± 0.02 |

M+n denotes the isotopologue with n ¹³C atoms. Data are presented as mean ± standard deviation.

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and metabolic pathways.

Caption: A schematic of the experimental workflow for D-Glucose-1,6-¹³C₂ labeling.

Caption: Tracing ¹³C from D-Glucose-1,6-¹³C₂ through central carbon metabolism.

References

Illuminating Cellular Metabolism: Applications of D-Glucose-1,6-¹³C₂ in ¹³C NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucose-1,6-¹³C₂ is a stable isotope-labeled sugar that serves as a powerful tool in metabolic research. When introduced into biological systems, the ¹³C labels at the C1 and C6 positions allow for the precise tracing of glucose metabolism through various pathways using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This technique offers a significant advantage over other methods like mass spectrometry by enabling the determination of positional isotopomers, providing a deeper understanding of metabolic fluxes and pathway dynamics. These application notes and protocols detail the use of D-Glucose-1,6-¹³C₂ in ¹³C NMR-based metabolic analysis, providing researchers with the necessary information to design and execute robust experiments for drug development and fundamental research.

Core Applications in Metabolic Research

The primary application of D-Glucose-1,6-¹³C₂ lies in Metabolic Flux Analysis (MFA) . By monitoring the incorporation and distribution of the ¹³C labels into downstream metabolites, researchers can quantify the rates of metabolic pathways, including:

-

Glycolysis: The breakdown of glucose to pyruvate. Tracing the ¹³C label from glucose to lactate and alanine provides a direct measure of glycolytic activity.

-

Tricarboxylic Acid (TCA) Cycle: The central hub of cellular respiration. The entry of ¹³C-labeled pyruvate into the TCA cycle leads to the labeling of key intermediates like citrate, glutamate, and succinate, allowing for the quantification of cycle flux.

-

Pentose Phosphate Pathway (PPP): An alternative route for glucose metabolism that produces nucleotide precursors and NADPH. While [1,2-¹³C₂]glucose is often preferred for direct PPP analysis, the labeling patterns from D-Glucose-1,6-¹³C₂ can still provide valuable insights into the relative activities of glycolysis and the PPP.

This methodology is widely applied in various research areas, including oncology, neuroscience, and metabolic disorders, to understand how disease states or drug interventions alter cellular metabolism.

Data Presentation: Quantitative Insights into Metabolic Fluxes

The quantitative data derived from ¹³C NMR experiments using D-Glucose-1,6-¹³C₂ are crucial for interpreting metabolic phenotypes. Below are tables summarizing typical quantitative data obtained from both in vivo and in vitro studies.

Table 1: In Vivo Metabolic Fluxes in Rat Brain Determined by ¹³C NMR Spectroscopy with D-Glucose-1,6-¹³C₂ Infusion.

| Metabolic Flux | Value (μmol/g/min) | Description |

| Tricarboxylic Acid (TCA) Cycle Flux | 0.52 ± 0.04 | Rate of acetyl-CoA oxidation in the TCA cycle. |

| Glutamatergic Neurotransmitter Flux | 0.25 ± 0.05 | Rate of glutamate-glutamine cycling between neurons and glia. |

Table 2: Representative Isotopic Enrichment of Intracellular Metabolites in Cancer Cells after Incubation with D-Glucose-1,6-¹³C₂.

| Metabolite | Pathway | ¹³C Isotopic Enrichment (%) |

| Glucose-6-phosphate | Glycolysis | > 90% |

| Fructose-6-phosphate | Glycolysis | > 90% |

| Pyruvate | Glycolysis | > 80% |

| Lactate | Anaerobic Glycolysis | > 85% |

| Alanine | Anaplerosis | > 70% |

| Citrate | TCA Cycle | > 60% |

| Glutamate | TCA Cycle | > 50% |

Note: The percentage of ¹³C enrichment represents the fraction of the metabolite pool labeled with ¹³C from the supplied glucose tracer. These values are illustrative and can vary depending on the cell line, incubation time, and experimental conditions.

Experimental Protocols

The following protocols provide detailed methodologies for conducting metabolic studies using D-Glucose-1,6-¹³C₂ with ¹³C NMR spectroscopy.

Protocol 1: In Vitro Metabolic Labeling of Adherent Cancer Cells

This protocol outlines the steps for culturing cells, introducing the ¹³C-labeled glucose tracer, and extracting metabolites for NMR analysis.

Materials:

-

Adherent cancer cell line of interest (e.g., HeLa, A549, MCF-7)

-

Complete growth medium (e.g., DMEM, RPMI-1640)

-

Glucose-free growth medium

-

Dialyzed Fetal Bovine Serum (FBS)

-

D-Glucose-1,6-¹³C₂

-

6-well cell culture plates

-

Sterile Phosphate-Buffered Saline (PBS)

-

Cell scrapers

-

Ice-cold 80% methanol (in water)

-

Microcentrifuge tubes (1.5 mL)

-

Centrifuge capable of operating at 4°C and >15,000 x g

Procedure:

-

Cell Seeding: Seed adherent cells in 6-well plates at a density that will result in approximately 80-90% confluency at the time of metabolite extraction. Culture the cells in complete growth medium overnight in a humidified incubator at 37°C with 5% CO₂.

-

Media Preparation for Labeling: On the day of the experiment, prepare the labeling medium. Use glucose-free medium supplemented with 10% dialyzed FBS and D-Glucose-1,6-¹³C₂ to a final concentration of 10 mM.

-

Isotope Labeling:

-

Aspirate the complete growth medium from the cells.

-

Wash the cells once with sterile PBS.

-

Add the prepared labeling medium to each well.

-

Incubate the cells for a predetermined time course (e.g., 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled glucose.

-

-

Metabolite Extraction:

-

Place the 6-well plates on a bed of dry ice to rapidly quench metabolic activity.

-

Aspirate the labeling medium.

-

Quickly wash the cells with 1 mL of ice-cold PBS and aspirate completely.

-

Add 1 mL of pre-chilled 80% methanol to each well.

-

Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Vortex the tube for 1 minute and then centrifuge at >15,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant containing the polar metabolites to a new microcentrifuge tube.

-

-

Sample Preparation for NMR:

-

Dry the metabolite extract using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable volume of D₂O containing a known concentration of an internal standard (e.g., DSS or TSP).

-

Adjust the pH to a standardized value (e.g., 7.0 ± 0.1) using dilute NaOD or DCl.

-

Transfer the sample to a 5 mm NMR tube for analysis.

-

Protocol 2: In Vivo Infusion of D-Glucose-1,6-¹³C₂ in Rodents

This protocol describes the intravenous infusion of the labeled glucose for in vivo NMR studies.

Materials:

-

D-Glucose-1,6-¹³C₂

-

Sterile saline

-

Anesthetized rodent (e.g., rat)

-

Infusion pump and catheters

-

Blood collection supplies

Procedure:

-

Animal Preparation: Anesthetize the rodent and insert catheters for intravenous infusion and blood sampling.

-

Infusion Protocol:

-

Prepare a sterile solution of D-Glucose-1,6-¹³C₂ in saline (e.g., 0.75 M).

-

Initiate a bolus infusion to rapidly increase blood glucose to the desired level (e.g., ~10 mM).

-

Follow with a continuous infusion to maintain a steady-state level of blood glucose and isotopic enrichment.

-

-

Blood Sampling: Collect arterial blood samples at regular intervals to monitor blood glucose concentration and ¹³C enrichment.

-